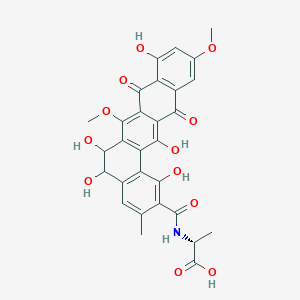
Pradimicin N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin N is a natural product that was first isolated from the culture broth of Actinomadura hibisca. It is a member of the pradimicin class of antibiotics, which are known for their potent antifungal and antibacterial properties. Pradimicin N has been the subject of extensive scientific research due to its unique chemical structure and potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
- Antifungal Activity Against Various Pathogens : Pradimicins have been identified as a novel class of antifungal compounds with broad-spectrum in vitro antifungal activity against pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and others. Initial studies show promising antifungal activity against experimental murine disseminated candidiasis and disseminated aspergillosis (Walsh & Giri, 2005).
Antiviral Properties
- Inhibitory Activity Against HIV : Pradimicin A, a compound related to Pradimicin N, exhibits selective inhibitory activity against HIV. It acts as a virus entry inhibitor and maintains its efficacy across a variety of HIV-1 clades. It has been identified as a lead compound for potential therapeutics against viruses with highly glycosylated envelopes, like HIV (Balzarini et al., 2006).
Mechanism of Action and Binding Properties
- Binding Recognition to D-Mannosides : The mechanism of action of Pradimicins involves specific binding to terminal D-mannosides, which leads to the formation of a complex that disrupts the fungal cell membrane (Walsh & Giri, 2005).
- Mannose-Binding Analysis : Studies have focused on the challenges of studying Man-binding mechanisms of Pradimicins and developing tools based on them for glycobiological research (Nakagawa & Ito, 2022).
Genetic and Molecular Studies
- Genetic Studies on Biosynthesis : Genetic research has been conducted to understand the biosynthesis of pradimicins, including cloning and sequencing the pradimicin biosynthetic gene cluster (Kim et al., 2007).
Therapeutic Potential and Research Tools
- Potential in Cancer Therapy : Pradimicin-IRD, another related compound, has shown potential in cancer therapy, exhibiting antineoplastic effects by inducing DNA damage in colon cancer cells (Almeida et al., 2019).
- Glycoprotein Detection Tool : Pradimicin derivatives have been developed as unique staining agents for the selective detection of glycoproteins with terminal Man residues, offering new tools in glycobiology (Nakagawa et al., 2021).
Eigenschaften
CAS-Nummer |
129051-64-5 |
|---|---|
Produktname |
Pradimicin N |
Molekularformel |
C16H17N3.ClH |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
(2R)-2-[(1,5,6,9,14-pentahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C29H25NO12/c1-8-5-11-16(23(34)14(8)28(38)30-9(2)29(39)40)17-19(26(37)22(11)33)27(42-4)20-18(25(17)36)21(32)12-6-10(41-3)7-13(31)15(12)24(20)35/h5-7,9,22,26,31,33-34,36-37H,1-4H3,(H,30,38)(H,39,40)/t9-,22?,26?/m1/s1 |
InChI-Schlüssel |
GRWBRZRHHYOYGA-RJUKRNDXSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Synonyme |
7-methoxybenanomicinone pradimicin N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



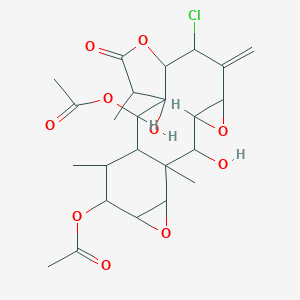
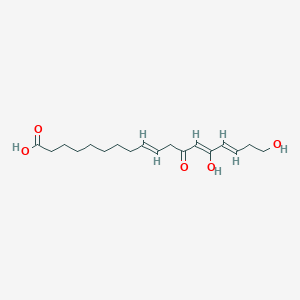
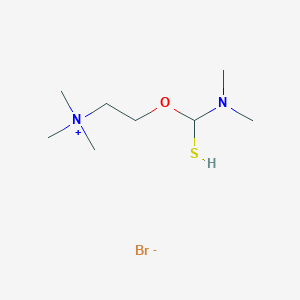
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
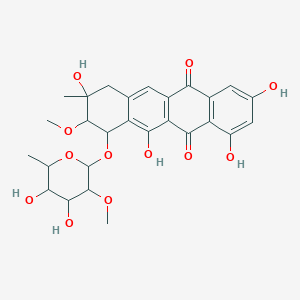
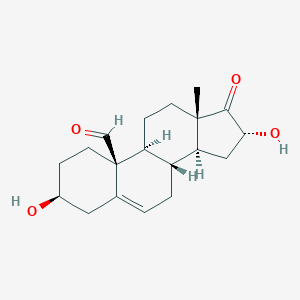

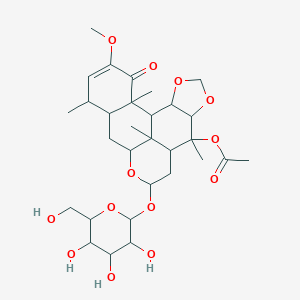
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)